molecular formula C6H10ClNO2 B3116861 (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride CAS No. 2200003-25-2

(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride

Cat. No.: B3116861
CAS No.: 2200003-25-2
M. Wt: 163.60
InChI Key: KDPCJMUQSXUTHG-FLGDEJNQSA-N
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Description

(1R,5S)-3-azabicyclo[310]hexane-6-carboxylic acid hydrochloride is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable bicyclic precursor.

    Cyclization: The precursor undergoes a cyclization reaction to form the bicyclic structure.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

    Scalability: Adjustments to reaction conditions to allow for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand its interactions with biological targets.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S,6R)-bicyclo[3.1.0]hexane-6-carboxylic acid
  • (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

Uniqueness

(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride is unique due to the presence of the nitrogen atom in its bicyclic structure, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where nitrogen-containing bicyclic compounds are required.

Properties

IUPAC Name

(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c8-6(9)5-3-1-7-2-4(3)5;/h3-5,7H,1-2H2,(H,8,9);1H/t3-,4+,5?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPCJMUQSXUTHG-FLGDEJNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(=O)O)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2C(=O)O)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212105-25-3
Record name rac-(1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
Reactant of Route 2
(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
Reactant of Route 3
(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
Reactant of Route 4
(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
Reactant of Route 5
(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
Reactant of Route 6
(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride

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